![molecular formula C22H22O3S B14353515 Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol CAS No. 90618-72-7](/img/structure/B14353515.png)
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is an organic compound that combines the properties of benzoic acid and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2-(2-phenylsulfanylethyl)phenylmethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as reflux, vacuum filtration, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylmethanol: An aromatic alcohol used in perfumes and as a solvent.
Benzyl Alcohol: A related compound with similar uses in the chemical and pharmaceutical industries.
Uniqueness
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
90618-72-7 |
|---|---|
Molecular Formula |
C22H22O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16OS.C7H6O2/c16-12-14-7-5-4-6-13(14)10-11-17-15-8-2-1-3-9-15;8-7(9)6-4-2-1-3-5-6/h1-9,16H,10-12H2;1-5H,(H,8,9) |
InChI Key |
LKNPXTVMDSSHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)

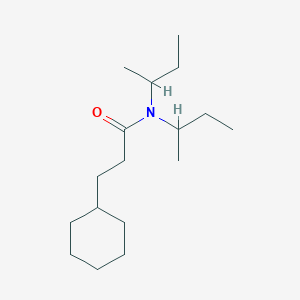
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)

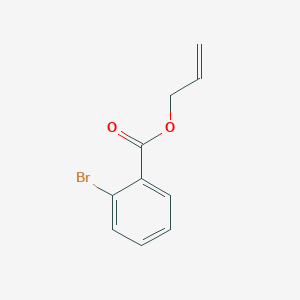
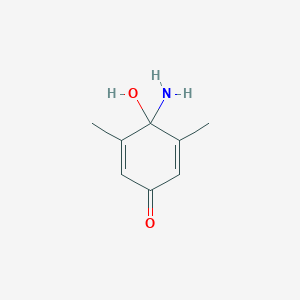
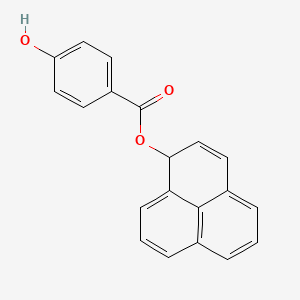
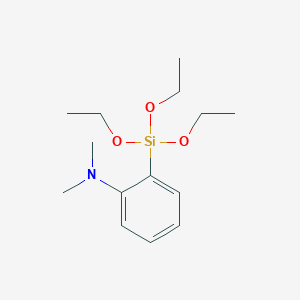
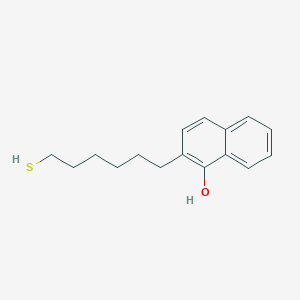

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
